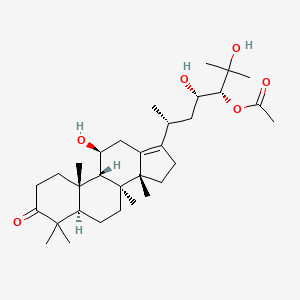

alisol A 24-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate d'alisol A 24 est un composé triterpénoïde isolé des rhizomes d'Alisma orientale, une plante médicinale bien connue utilisée en médecine traditionnelle chinoise. Ce composé a suscité l'attention en raison de ses diverses activités biologiques, notamment ses effets anti-inflammatoires, hypolipidémiants et neuroprotecteurs .

Méthodes De Préparation

L'acétate d'alisol A 24 est généralement isolé des rhizomes séchés d'Alisma orientale. La préparation implique une extraction au méthanol, suivie d'une purification à l'aide de techniques chromatographiques . Le composé est connu pour être instable dans les solvants, et sa stabilité varie en fonction du solvant utilisé. Par exemple, il s'interconvertit avec l'acétate d'alisol A 23 dans les solvants protiques plus rapidement que dans les solvants aprotiques .

Analyse Des Réactions Chimiques

L'acétate d'alisol A 24 subit diverses réactions chimiques, notamment :

Désacétylation : Dans le méthanol, l'acétate d'alisol A 24 peut être désacétylé pour produire de l'alisol A.

Interconversion : Il s'interconvertit avec l'acétate d'alisol A 23 dans les solvants.

Stimulation de la lipolyse : Dans les adipocytes, l'acétate d'alisol A 24 stimule la lipolyse en activant la phosphorylation de la lipase sensible aux hormones par la protéine kinase A et la régulation négative de la périlipine A par la kinase extracellulaire régulée par le signal.

Applications de la recherche scientifique

L'acétate d'alisol A 24 a été largement étudié pour ses applications thérapeutiques potentielles :

Neuroprotection : Il a montré des effets neuroprotecteurs dans des modèles de lésion d'ischémie-reperfusion cérébrale en régulant la voie PI3K/AKT.

Activité hypolipidémiante : Il stimule la lipolyse dans les adipocytes, ce qui en fait un candidat potentiel pour le traitement de l'obésité et des troubles métaboliques associés.

Anti-inflammatoire et antioxydant : Il présente des propriétés anti-inflammatoires et antioxydantes, ce qui pourrait être bénéfique dans le traitement de diverses maladies inflammatoires.

Mécanisme d'action

Le mécanisme d'action de l'acétate d'alisol A 24 implique plusieurs voies :

Voie PI3K/AKT : Il atténue la neuroinflammation et l'apoptose par la régulation de la voie PI3K/AKT.

Voie AMPK : Il favorise l'absorption du glucose et la translocation du GLUT4 dans les myotubes par l'activation de la voie AMPK.

Signalisation ERK1/2 : Il inhibe la transformation phénotypique et la migration des cellules musculaires lisses vasculaires en supprimant la voie de signalisation ERK1/2.

Applications De Recherche Scientifique

Cholesterol-Lowering Effects

Study Overview:

A significant study investigated the effects of Alisol A 24-acetate on lipid metabolism in hyperlipidemic mice. The research focused on its interaction with HMG-CoA reductase, a key enzyme in cholesterol synthesis.

Key Findings:

- This compound significantly reduced total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C) levels.

- The compound exhibited a dose-dependent inhibition of HMG-CoA reductase activity.

Data Table: Lipid Profile Changes in Mice

| Group | TC (mg/dL) | TG (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |

|---|---|---|---|---|

| Control | 200 ± 15 | 150 ± 10 | 120 ± 12 | 40 ± 5 |

| Model | 300 ± 20 | 250 ± 15 | 180 ± 15 | 30 ± 4 |

| High Dose this compound | 180 ± 10 | 120 ± 8 | 90 ± 10 | 50 ± 6 |

| Medium Dose | 220 ± 18 | 180 ± 12 | 130 ± 12 | 45 ± 5 |

These results indicate that this compound may be a promising agent for managing hyperlipidemia and related cardiovascular diseases .

Neuroprotective Properties

Study Overview:

Research has shown that this compound protects brain microvascular endothelial cells from oxidative stress, which is crucial for maintaining the integrity of the blood-brain barrier.

Mechanism:

- The compound enhances cell viability and promotes the expression of tight junction proteins such as zonula occludens-1, claudin-5, and occludin.

- It inhibits miR-92a-3p, a noncoding RNA linked to endothelial cell senescence and tight junction degradation.

Case Study:

In an experiment with oxygen-glucose deprivation-induced brain microvascular endothelial cells, treatment with this compound resulted in a significant increase in cell viability compared to control groups .

Anti-Cancer Potential

Study Overview:

Alisol A has been studied for its anti-cancer properties, particularly its ability to induce apoptosis in breast cancer cells through autophagy mechanisms.

Key Findings:

- The compound activates reactive oxygen species (ROS) production and DNA damage pathways leading to cancer cell death.

- In vitro studies demonstrated that treatment with Alisol A resulted in significant reductions in cell viability for various breast cancer cell lines.

Data Table: Effect on Breast Cancer Cell Viability

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Low Dose Alisol A | 75 |

| Medium Dose | 50 |

| High Dose | <20 |

This evidence suggests that Alisol A could be developed as a therapeutic agent for breast cancer treatment .

Mécanisme D'action

The mechanism of action of alisol A 24-acetate involves multiple pathways:

PI3K/AKT Pathway: It alleviates neuroinflammation and apoptosis through the regulation of the PI3K/AKT pathway.

AMPK Pathway: It promotes glucose uptake and GLUT4 translocation in myotubes via activation of the AMPK pathway.

ERK1/2 Signaling: It inhibits the phenotypic transformation and migration of vascular smooth muscle cells by suppressing the ERK1/2 signaling pathway.

Comparaison Avec Des Composés Similaires

L'acétate d'alisol A 24 fait partie d'un groupe de triterpènes de type protostane isolés d'Alisma orientale. Des composés similaires comprennent :

- Acétate d'alisol B 23

- Acétate d'alisol C 23

- Alisol B Ces composés partagent des activités biologiques similaires mais diffèrent par leurs cibles moléculaires et leurs voies spécifiques .

L'acétate d'alisol A 24 se distingue par sa large gamme d'activités biologiques et ses applications thérapeutiques potentielles dans la neuroprotection, les troubles métaboliques et l'inflammation.

Activité Biologique

Alisol A 24-acetate, a triterpenoid compound derived from the rhizome of Alisma orientale, exhibits a range of biological activities that have garnered significant interest in pharmacological research. This article explores its effects on various biological systems, highlighting its potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C32H52O6 and a molecular weight of 532.75 g/mol. It is characterized by a complex structure typical of triterpenoids, which contributes to its diverse biological activities.

Pharmacological Activities

-

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. In studies involving HepG2 cells, it was shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammation associated with non-alcoholic fatty liver disease (NAFLD) . -

Hypolipidemic Activity

Research indicates that this compound effectively lowers lipid accumulation in hepatic cells. In a cell model induced with free fatty acids (FFAs), treatment with this compound resulted in decreased lipid droplet formation and reduced triglyceride content, suggesting its potential as a therapeutic agent for managing conditions like NAFLD . -

Vascular Smooth Muscle Cell Regulation

This compound has been shown to inhibit the phenotypic transformation and migration of vascular smooth muscle cells (VSMCs) induced by oxidized low-density lipoprotein (Ox-LDL). This effect is linked to the suppression of the ERK1/2 signaling pathway, which plays a crucial role in VSMC behavior related to atherosclerosis . -

Bone Health

The compound also exhibits osteoprotective effects by inhibiting osteoclast differentiation through downregulation of NFATc1, a key transcription factor in osteoclastogenesis. This suggests its potential use in treating osteoporosis . -

Autophagy Induction

Studies have indicated that this compound can induce autophagy in renal cells, which is associated with apoptotic processes and nephrotoxicity via inhibition of the PI3K/Akt/mTOR signaling pathway . This dual role necessitates careful consideration regarding its therapeutic application.

The biological activities of this compound are mediated through several molecular pathways:

- AMPK Activation : It enhances the expression of adiponectin and activates AMPK signaling, which plays a crucial role in lipid metabolism and energy homeostasis .

- ERK Pathway Modulation : By influencing the ERK signaling pathway, it reverses pathological changes in VSMCs .

- NFATc1 Downregulation : Inhibition of NFATc1 contributes to reduced osteoclast activity, promoting bone health .

- Autophagy Pathway : Induction of autophagy leads to apoptosis in certain cell types, highlighting both therapeutic potential and risks .

Case Studies

Several studies illustrate the efficacy of this compound:

- Study on HepG2 Cells : Demonstrated that treatment with this compound significantly reduced lipid accumulation and inflammatory markers in a NAFLD model .

- Vascular Smooth Muscle Study : Showed that this compound mitigated Ox-LDL-induced changes in rat VSMCs, indicating its protective role against cardiovascular diseases .

- Osteoclast Differentiation Study : Confirmed its ability to inhibit RANKL-mediated osteoclast differentiation, suggesting potential applications in osteoporosis management .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[(3R,4S,6R)-2,4-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHUQVMHWUQNTG-JSWHPQHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)OC(=O)C)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.